6-Bromo-7-methoxyquinoline is a halogenated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds characterized by a double-ring structure, consisting of a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 6th position and a methoxy group at the 7th position of the quinoline ring system imparts specific chemical properties to 6-bromo-7-methoxyquinoline, making it a valuable building block in organic synthesis and a subject of scientific investigation. []
6-Bromo-7-methoxyquinoline is a chemical compound with the molecular formula CHBrN O. It is part of the quinoline family, which are heterocyclic aromatic compounds that contain a fused benzene and pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
6-Bromo-7-methoxyquinoline can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a brominated derivative of methoxyquinoline. It has been studied for its biological activities and synthetic utility in organic chemistry.
The synthesis of 6-bromo-7-methoxyquinoline typically involves several steps, including the reaction of starting materials under specific conditions. One method includes:
The synthesis can also involve other methods such as coupling reactions to form derivatives with enhanced biological activity .
The molecular structure of 6-bromo-7-methoxyquinoline can be represented by the following:
InChI=1S/C10H8BrNO/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,1H3
COC1=C(C=C2C=CC=NC2=C1)Br
This structure indicates the presence of a bromine atom and a methoxy group attached to the quinoline framework, contributing to its chemical properties and reactivity.
6-Bromo-7-methoxyquinoline is involved in various chemical reactions that leverage its functional groups:
The mechanism of action for compounds like 6-bromo-7-methoxyquinoline often involves interaction with biological targets such as enzymes or receptors. For instance:
6-Bromo-7-methoxyquinoline exhibits several notable physical and chemical properties:
These properties are essential for determining its handling, storage conditions, and potential applications in laboratory settings.
The applications of 6-bromo-7-methoxyquinoline are diverse within scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: